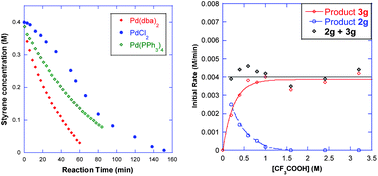Palladium-catalyzed intermolecular fluoroesterification of styrenes: exploration and mechanistic insight†
Chemical Science Pub Date: 2013-05-21 DOI: 10.1039/C3SC50690H
Abstract
A novel


Recommended Literature
- [1] The in-situ synthesis process and luminescence behavior of a p-hydroxybenzoic acid–terbium complex in sol–gel derived host materials
- [2] Aluminum containing molecular bowls and pyridinophanes: use of pyridine modules to access different molecular topologies†
- [3] Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization†
- [4] Construction of defective cobalt oxide for methane combustion by oxygen vacancy engineering†
- [5] Gas-liquid partition chromatography. A technique for the analysis of volatile materials
- [6] Triple-targeting Gram-negative selective antimicrobial peptides capable of disrupting the cell membrane and lipid A biosynthesis†
- [7] Phosphotungstic acid encapsulated in the mesocages of amine-functionalized metal–organic frameworks for catalytic oxidative desulfurization†
- [8] A turn-on near-infrared fluorescent chemosensor for selective detection of lead ions based on a fluorophore–gold nanoparticle assembly†
- [9] Comparison of surface-passivation ability of the BAI salt and its induced 2D perovskite for high-performance inverted perovskite solar cells
- [10] Back cover

Journal Name:Chemical Science
Research Products
-
CAS no.: 197794-83-5
-
CAS no.: 17117-21-4
-
CAS no.: 140632-19-5









